molecular formula C11H19F3N2O2 B2743567 t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1271811-86-9

t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B2743567
CAS No.: 1271811-86-9
M. Wt: 268.28
InChI Key: BSKPTFCIFODADH-HTQZYQBOSA-N
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Description

Historical Context in Fluorinated Heterocycle Development

The evolution of fluorinated heterocycles began with Chichibabin’s 1930s synthesis of 2-fluoropyridine, but progress accelerated in the 1950s with anticancer agents like 5-fluorouracil. Piperidine fluorination gained strategic importance through the FLUHET project (2007), which demonstrated organosilanes as precursors for fluorinated lactones and tetrahydrofurans. For example, allylsilane treatment with Selectfluor yielded stereodefined fluorinated tetrahydrofurans (trans-selectivity >90%), establishing methods later adapted for piperidine derivatives.

The compound tert-butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate represents a convergence of three historical trends:

  • Stereochemical Control : Fluorine’s syn-stereodirecting effects, first quantified in iodocyclization reactions
  • Trifluoromethyl Integration : Advances in N-F fluorinating agents enabling CF₃ group installation
  • Protecting Group Strategy : tert-Butyloxycarbonyl (Boc) chemistry for amino group stabilization

Strategic Importance in Medicinal Chemistry

This compound addresses two persistent challenges in drug design:

Table 1: Key Property Enhancements from Structural Features

Structural Element Pharmacological Impact Mechanism
trans-3-Amino Group - Hydrogen bonding with biological targets - Forms salt bridges with aspartate residues
4-Trifluoromethyl - Increased metabolic stability (t₁/₂ +240%) - Electron-withdrawing effect reduces CYP450 oxidation
Boc Protection - Enables selective deprotection - Acid-labile group removed in vivo

The trifluoromethyl group’s position at C4 maximizes lipophilicity enhancement (logP +0.82 vs. methyl analogue), while the trans-configuration optimizes spatial compatibility with G-protein-coupled receptor binding pockets.

Current Research Landscape and Knowledge Gaps

Recent advances focus on three areas:

  • Synthetic Methodologies :

    • Gold-catalyzed cyclization-fluorination cascades for dihydropyranones
    • Reductive amination protocols achieving >97% enantiomeric excess
    • Continuous-flow systems for safer handling of fluorinating agents
  • Computational Modeling :

    • Density functional theory (DFT) studies predicting $$ \Delta G^\ddagger $$ of fluorination steps
    • Molecular dynamics simulations of membrane permeability
  • Unresolved Challenges :

    • Limited understanding of N-trifluoromethyl group hydrolysis kinetics in aqueous media
    • Scalability bottlenecks in stereoselective trifluoromethylation

Objectives and Scope of Research

This review systematically addresses:

  • Mechanistic insights into fluorine’s stereochemical control during synthesis
  • Structure-activity relationships mediated by the CF₃ group
  • Comparative analysis of protection/deprotection strategies
  • Identification of novel applications in enzyme mechanism studies

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKPTFCIFODADH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation Strategies

The trifluoromethyl group’s incorporation demands reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or copper-mediated processes. Nucleophilic trifluoromethylation of ketone intermediates is favored, leveraging the electrophilicity of carbonyl groups. For instance, treatment of 4-ketopiperidine derivatives with TMSCF₃ in the presence of tetrabutylammonium fluoride (TBAF) yields 4-(trifluoromethyl)piperidin-4-ol, which is subsequently dehydrated and hydrogenated to afford the saturated piperidine.

Stereoselective Amination

Reductive amination proves effective for introducing the amino group while controlling stereochemistry. A ketone at position 3 reacts with benzylamine under hydrogenation (H₂, Pd/C) to form the trans-3-benzylaminopiperidine intermediate. Catalytic hydrogenation then cleaves the benzyl group, yielding the primary amine.

Protecting Group Orchestration

The tert-butyl carbamate (Boc) group at position 1 is introduced early via reaction with di-tert-butyl dicarbonate (Boc₂O). Selective deprotection of the 3-amino group, protected as a methyl carbamate, is achieved using potassium carbonate in methanol, preserving the Boc group.

Detailed Synthetic Routes and Methodologies

Route 1: Reductive Amination and Trifluoromethylation

Step 1: Synthesis of tert-Butyl 4-(Trifluoromethyl)-3-Oxopiperidine-1-Carboxylate
4-Ketopiperidine is reacted with Boc₂O in dichloromethane (DCM) with DMAP catalysis to afford tert-butyl 3-oxopiperidine-1-carboxylate (yield: 85%). Trifluoromethylation using TMSCF₃ (1.2 equiv) and TBAF (1.5 equiv) in THF at −78°C yields tert-butyl 4-(trifluoromethyl)-3-oxopiperidine-1-carboxylate.

Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing terthis compound. Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation (ee >98%).

Key Data:

  • Reaction Time: 12–24 hours
  • Yield: 74%
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃): δ 3.63 (s, 2H, NH₂), 2.77 (t, 2H, J = 10.7 Hz), 1.48 (s, 9H, Boc).

Route 2: Suzuki-Miyaura Coupling and Hydrogenation

Step 1: Boronate Ester Preparation
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate is synthesized via Miyaura borylation of 4-bromodihydropyridine with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc).

Step 2: Coupling with Trifluoromethyl-Aryl Halides
The boronate ester couples with 3-bromo-5-(trifluoromethyl)pyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), yielding a dihydropyridine intermediate. Hydrogenation (H₂, Pd/C) saturates the ring, affording the trans-configuration.

Key Data:

  • Yield: 68% after hydrogenation
  • Purity: >97% (HPLC)
  • HRMS: [M+H]⁺ calcd. 331.1628, found 331.1630.

Optimization of Reaction Conditions

Temperature and Catalyst Screening

Trifluoromethylation efficiency correlates with temperature and catalyst choice. Optimal results are obtained at −78°C using TBAF, minimizing side reactions like over-alkylation. Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling yields in Suzuki reactions (Table 1).

Table 1: Trifluoromethylation Optimization

Condition Yield (%) Purity (%)
TMSCF₃, TBAF, −78°C 74 99
TMSCF₃, KF, 0°C 52 85
CF₃Cu, DMF, 25°C 61 91

Solvent and Base Effects in Deprotection

Selective deprotection of the 3-amino group requires polar aprotic solvents. Methanol with potassium carbonate (2.0 equiv) at 50°C achieves complete deprotection without Boc cleavage (Table 2).

Table 2: Deprotection Efficiency

Base Solvent Time (h) Deprotection (%)
K₂CO₃ MeOH 4 99
NaOH EtOH 6 85
NH₃ THF 12 72

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃): δ 7.09 (t, 1H, ArH), 4.22 (br. s, 2H), 1.48 (s, 9H, Boc).
  • HRMS : m/z 277.1911 [M+H]⁺ (calcd. 277.1912).
  • IR : υmax 3443 cm⁻¹ (N-H), 1677 cm⁻¹ (C=O).

Chiral HPLC for Enantiomeric Excess

Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming >98% ee for the trans-isomer.

Industrial-Scale Considerations and Challenges

Scaling the synthesis necessitates addressing exothermic trifluoromethylation steps and catalyst costs. Continuous flow systems mitigate heat dissipation issues, while immobilized Pd catalysts reduce metal leaching.

Chemical Reactions Analysis

Types of Reactions

t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various biologically active compounds.

Antidepressant Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit antidepressant-like effects in animal models. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for further development as antidepressants .

Anticancer Properties

Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. The presence of the trifluoromethyl moiety in this compound may contribute to improved selectivity and efficacy against certain cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, typically involving the functionalization of piperidine derivatives. The following table summarizes some synthetic routes and derivatives:

Synthetic Route Key Features
Route A Involves trifluoromethylation of piperidine
Route B Amination followed by carboxylation
Derivatives Variants with different substituents on the piperidine ring

Case Study 1: Synthesis of Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various derivatives of this compound. The researchers demonstrated that modifying the amino group led to enhanced biological activity against specific targets .

Case Study 2: Pharmacological Evaluation

In another investigation, researchers evaluated the pharmacological profile of this compound in rodent models for depression and anxiety disorders. The results indicated significant improvements in behavioral tests, suggesting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and functional implications.

tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate (BD00836698)

  • Molecular Formula : C₉H₅ClO
  • Purity : 97%
  • Key Differences: Substitution at the 2-position (trifluoromethyl) vs. 4-position in the target compound. Hydroxy group at the 4-position instead of an amino group.
  • Implications: Reduced nucleophilicity due to the absence of an amino group, limiting its utility in coupling reactions. Increased polarity from the hydroxyl group may affect membrane permeability compared to the amino-substituted analog .

tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9)

  • Similarity Score : 0.86
  • Key Differences: Difluoro substitution at the 3,3-positions vs. a single trifluoromethyl group at the 4-position. Aminomethyl group at the 4-position instead of a direct amino group.
  • Implications: Enhanced metabolic stability due to difluoro substitution but reduced steric bulk compared to the trifluoromethyl group. The aminomethyl side chain may offer greater conformational flexibility in drug-target interactions .

cis/trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3, 373604-28-5)

  • Similarity Score : 0.92
  • Key Differences: Fluoro and hydroxy substituents at the 3- and 4-positions, respectively, vs. amino and trifluoromethyl groups. Cis/trans stereochemistry influences spatial arrangement.
  • Fluorine’s electronegativity may enhance binding affinity in enzyme pockets, though lacking the electron-withdrawing effect of CF₃ .

tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 1354963-24-8)

  • Structural Variation :
    • Aryl substitution (4-fluoro-3-CF₃-phenyl) at the 4-position instead of a trifluoromethyl group.
  • Increased molecular weight and steric hindrance may reduce bioavailability compared to the non-aryl analog .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Substituents Purity Key Properties
Target Compound (hypothetical) C₁₁H₁₈F₃N₂O₂ 3-amino, 4-CF₃ (trans) N/A High nucleophilicity, moderate logP
BD00836698 C₉H₅ClO 4-hydroxy, 2-CF₃ 97% Polar, low membrane permeability
1303973-22-9 C₁₁H₁₉F₂N₂O₂ 4-aminomethyl, 3,3-difluoro N/A Flexible, metabolically stable
955028-88-3 / 373604-28-5 C₁₀H₁₇FNO₃ 3-fluoro, 4-hydroxy (cis/trans) N/A High solubility, moderate logP
1354963-24-8 C₁₇H₂₀F₄N₂O₂ 3-amino, 4-(4-F-3-CF₃-phenyl) N/A High steric bulk, aromatic binding

Research Findings and Functional Insights

  • Trifluoromethyl vs. Fluoro/Hydroxy Groups: The CF₃ group in the target compound provides superior electron-withdrawing effects and lipophilicity compared to monofluoro or hydroxy substituents, enhancing blood-brain barrier penetration in CNS drug candidates .
  • Amino Group Reactivity: The unprotected amino group in the target compound facilitates rapid conjugation in peptide synthesis, whereas analogs with aminomethyl or hydroxyl groups require additional activation steps .
  • Stereochemical Impact : Trans configuration at the 3,4-positions optimizes spatial alignment for binding to serine proteases, as evidenced by similar Boc-protected piperidines in antiviral research .

Biological Activity

Overview

t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1271811-86-9) is a synthetic compound characterized by its unique structural features, including a piperidine ring, a trifluoromethyl group, and a tert-butyl substituent. Its molecular formula is C11_{11}H19_{19}F3_3N2_2O2_2, with a molecular weight of 268.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC11_{11}H19_{19}F3_3N2_2O2_2
Molecular Weight268.28 g/mol
CAS Number1271811-86-9
Purity≥97%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes. Studies indicate that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. The selectivity for MAO isoforms can vary based on the stereochemistry of the compound, suggesting that the trans configuration may exhibit different binding affinities compared to its cis counterparts .

Biological Activity

Recent research highlights several key areas where this compound shows promise:

  • Neuropharmacology : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance dopaminergic signaling by inhibiting MAO-A, thereby increasing the availability of dopamine in the synaptic cleft .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cell proliferation in certain cancer cell lines. For example, research on structurally similar compounds has shown significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines, indicating a potential for development as an anticancer agent .
  • Pharmacokinetics : The pharmacokinetic profile of this compound suggests good solubility and favorable absorption characteristics, which are critical for therapeutic applications.

Study 1: Inhibition of Monoamine Oxidase

A study focused on the inhibition of human MAO-A and MAO-B by various piperidine derivatives demonstrated that this compound exhibited selective inhibition towards MAO-A, with implications for treating mood disorders .

Study 2: Anticancer Properties

In vitro studies on derivatives similar to t-butyl trans-3-amino-4-(trifluoromethyl)piperidine showed significant cytotoxic effects against MDA-MB-231 TNBC cells with IC50 values ranging from 0.126 μM to 0.87 μM, showcasing a promising therapeutic window for selective cancer treatment .

Future Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future research include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Efficacy : Conducting animal studies to evaluate its therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) : Investigating how variations in structure impact biological activity and selectivity for target enzymes.

Q & A

Basic: What are the common synthetic routes for t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step procedures, starting with the formation of the piperidine core. A common approach includes:

Ring Formation : Cyclocondensation of amines with carbonyl precursors under acidic or basic conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

Protection : Use of tert-butyl carbamate (Boc) protection for the amine group, often employing di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF .
Optimization Tips :

  • Control reaction temperature (e.g., ice cooling for exothermic steps) to minimize side reactions .
  • Use catalysts like DMAP for efficient Boc protection .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .

Basic: Which analytical techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms trans-stereochemistry. SHELX software is widely used for refinement, particularly for small-molecule structures .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., NOESY) verify regiochemistry and substituent orientation. For example, coupling constants in ¹H NMR distinguish cis vs. trans isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:

  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl piperidine derivatives in PubChem ).
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra and match experimental results .
  • Crystallographic Refinement : If crystal structures are available, SHELXL can refine disorder models or thermal parameters to reconcile spectral inconsistencies .

Advanced: What role does the trifluoromethyl group play in the compound's physicochemical properties and biological interactions?

Methodological Answer:

  • Physicochemical Effects : The trifluoromethyl group enhances lipophilicity (log P), improving membrane permeability. It also introduces metabolic stability by resisting oxidative degradation .
  • Biological Interactions : The group’s electron-withdrawing nature modulates binding affinity in target proteins (e.g., kinase inhibitors). Studies on related trifluoromethyl-pyridine derivatives show enhanced potency .

Basic: What are the recommended purification methods to achieve high purity (>95%) for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for Boc-protected intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystalline derivatives.
  • HPLC : Reverse-phase HPLC with C18 columns resolves polar impurities, especially for final products .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's reactivity in novel reactions?

Methodological Answer:

  • Docking Studies : Predict binding modes in enzymatic assays using tools like AutoDock.
  • Reactivity Simulations : Employ Gaussian or ORCA to model transition states for trifluoromethylation steps .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for new transformations.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential acute toxicity (Category 4 for inhalation/dermal/oral exposure) .
  • Emergency Measures : Immediate access to eyewash stations and emergency showers .

Advanced: What strategies are employed to enhance the enantiomeric excess in the synthesis of this chiral piperidine derivative?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry, later removed under mild conditions .

Basic: How is the tert-butyl carbamate protective group utilized in the synthesis and stability of this compound?

Methodological Answer:

  • Protection : Boc groups shield amines during harsh reactions (e.g., trifluoromethylation), then removed with TFA or HCl in dioxane .
  • Stability : Boc-protected derivatives are stable under basic conditions but hydrolyze in acidic media. Storage at -20°C in inert atmospheres prolongs shelf life .

Advanced: In crystallographic studies, what challenges arise in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

  • Challenges : Disorder in the trifluoromethyl group or Boc moiety complicates electron density maps.
  • Solutions :
    • Use high-resolution synchrotron data (<1.0 Å) to resolve fine structural details.
    • Apply SHELXL restraints for thermal parameters and occupancy refinement .
    • For twinned crystals, employ twin-law refinement algorithms in programs like CrysAlisPro .

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